molecular formula C11H7N3O4 B13200862 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B13200862
M. Wt: 245.19 g/mol
InChI Key: SOSUQOPJFAIMGT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrimidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

    2-(4-Nitrophenyl)pyrimidine: Lacks the carboxylic acid group.

    2-(4-Aminophenyl)pyrimidine-5-carboxylic acid: Contains an amino group instead of a nitro group.

    2-(4-Methylphenyl)pyrimidine-5-carboxylic acid: Contains a methyl group instead of a nitro group.

Uniqueness: 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the nitrophenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H7N3O4

Molecular Weight

245.19 g/mol

IUPAC Name

2-(4-nitrophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7N3O4/c15-11(16)8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(17)18/h1-6H,(H,15,16)

InChI Key

SOSUQOPJFAIMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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